

Comparing reactivity of p-mesybenzophenone vs p-nitrobenzophenone

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Compound of Interest

Compound Name: (4-Methanesulfonylphenyl)
(phenyl)methanone
CAS No.: 21205-06-1
Cat. No.: B3421250

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Reactivity Guide: p-Mesybenzophenone vs. p-Nitrobenzophenone

Executive Summary

This guide compares 4-methanesulfonylbenzophenone (p-mesybenzophenone) and 4-nitrobenzophenone (p-nitrobenzophenone). While both compounds possess strong electron-withdrawing groups (EWGs) at the para position, their photochemical reactivity and metabolic stability profiles diverge significantly.

- The "Switch" Logic: Replace p-nitro with p-mesy when you require a bioisostere that maintains strong electron-withdrawing character () without the metabolic toxicity (mutagenicity) or photochemical quenching associated with the nitro group.
- Key Finding:p-Mesybenzophenone retains the highly reactive

triplet state characteristic of benzophenone, whereas p-nitrobenzophenone often exhibits reduced hydrogen abstraction efficiency due to a low-lying Charge Transfer (CT) state.

Electronic & Physical Properties

The p-mesyl group is a classic bioisostere for the p-nitro group. Both are strong EWGs, but the sulfone offers superior solubility and metabolic stability.

Property	p-Nitrobenzophenone	p-Mesylbenzophenone	Significance
Structure			Nitro is planar; Mesyl is tetrahedral (chiral center potential if subs. differ).
Hammett	0.78	0.72	Both are strong EWGs. Mesyl is slightly weaker but comparable.
Hammett	1.27	1.13	Strong resonance withdrawal in both; Nitro is superior for stabilizing negative charges.
Redox Potential ()	~ -0.9 V to -1.1 V (vs SCE)	~ -1.5 V to -1.7 V (vs SCE)	Nitro reduces easily (redox liability); Mesyl is electrochemically robust.
Metabolic Liability	High (Nitroreductase Aniline)	Low (Stable Sulfone)	Nitro reduction is a primary cause of Ames positive (mutagenic) results.

“

Data Source: Hammett constants derived from Hansch et al., Chem. Rev. 1991. Reduction potentials estimated from standard polarographic data of benzophenone derivatives.

Photochemical Reactivity: The Core Divergence

This is the most critical technical distinction. Benzophenone derivatives typically react via a triplet

state to abstract hydrogens.

A. p-Nitrobenzophenone: The "Phantom" Triplet

The nitro group introduces a low-lying Triplet Charge Transfer (

) state. In polar solvents, this

state often drops below or mixes with the reactive

state.

- Consequence: The state is poor at hydrogen abstraction.
- Result: Drastically reduced rate of hydrogen abstraction () and quantum yield () in alcohols/amines compared to unsubstituted benzophenone.
- Solvent Effect: Reactivity is highly solvent-dependent. In non-polar solvents, it may retain some activity; in polar solvents (e.g., isopropyl alcohol), it is quenched.

B. p-Mesybenzophenone: The "Super" Abstractor

The sulfonyl group is electron-withdrawing but does not introduce a low-lying CT state that competes with the

state.

- Mechanism: The EWG character makes the carbonyl oxygen more electron-deficient (electrophilic) than in benzophenone itself.

- Result: It behaves as a "super-benzophenone." The

state remains the lowest energy triplet (

), and the rate of hydrogen abstraction (

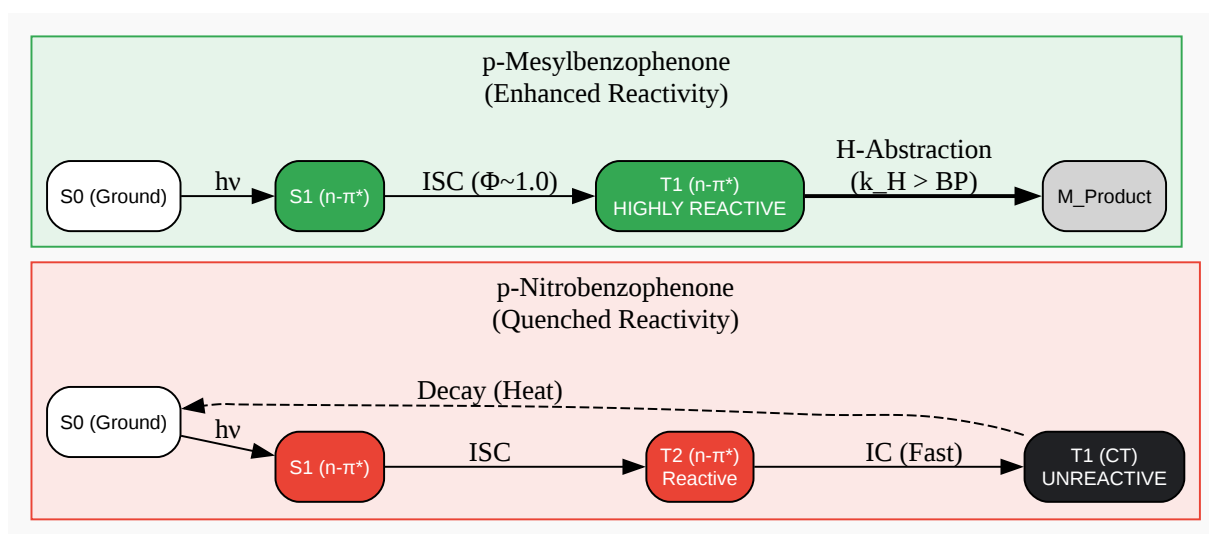
) is often faster than benzophenone (

for H-abstraction).

- Prediction:

(vs isopropanol).

Comparative Jablonski Diagram



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Caption: The nitro group creates a thermodynamic "trap" (T1 CT) that prevents reaction. The mesyl group maintains the reactive T1 (n- π) state, facilitating H-abstraction.*

Experimental Protocols

Protocol A: Measuring Hydrogen Abstraction Rate (

)

Use this to validate the reactivity difference quantitatively.

Technique: Nanosecond Laser Flash Photolysis (LFP).[1] Reagents:

- Substrate: p-Mesylbenzophenone (or Nitro analog) [Abs ~0.3-0.5 at 355 nm].
- Solvent: Acetonitrile (spectroscopic grade, degassed).
- Quencher: Isopropanol (H-donor).

Workflow:

- Preparation: Dissolve substrate in acetonitrile to achieve OD = 0.5 at 355 nm (approx 5-10 mM).
- Degassing: Purge with Argon for 20 mins (Oxygen quenches triplets).
- Excitation: Pump with Nd:YAG laser (355 nm, 5-7 ns pulse).
- Detection: Monitor transient absorption at 520-540 nm (characteristic T-T absorption band for benzophenones).
- Quenching: Titrate with Isopropanol (0 - 1.0 M). Measure the triplet decay rate () at each concentration.
- Analysis: Plot vs. [Isopropanol].

- Slope =
(Bimolecular rate constant).
- Expectation: Mesyl slope
; Nitro slope
(or non-linear).

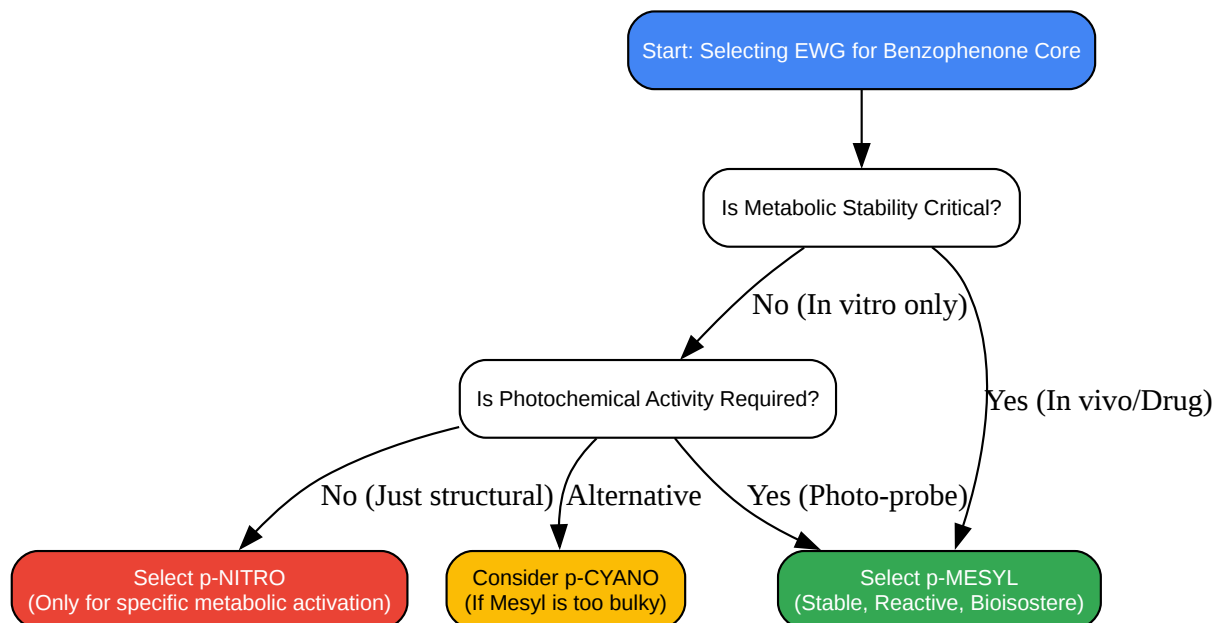
Protocol B: Preparative Photoreduction (Benzpinacol Synthesis)

Use this to demonstrate synthetic utility.

- Setup: 50 mL quartz tube or Pyrex (if >300 nm).
- Mix: 1.0 mmol p-Mesylbenzophenone in 20 mL Isopropanol (solvent & reagent).
- Add: 1 drop of Glacial Acetic Acid (prevents ketyl radical anion side reactions).
- Irradiate: 365 nm LED or Hg-lamp for 4-8 hours.
- Workup: The corresponding benzpinacol (diol) often precipitates. Filter or evaporate solvent.
- Yield Comparison: p-Mesyl yield > 80%; p-Nitro yield < 10% (complex mixture of reduction products).

Decision Guide for Drug Design

When to choose which substituent?



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Caption: Decision tree for medicinal chemists selecting between Nitro and Mesyl groups based on application constraints.

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